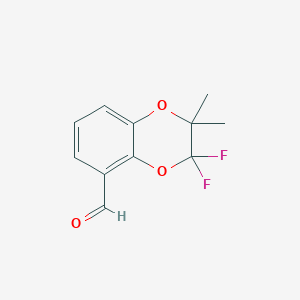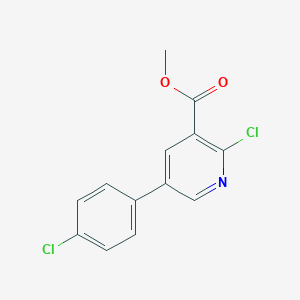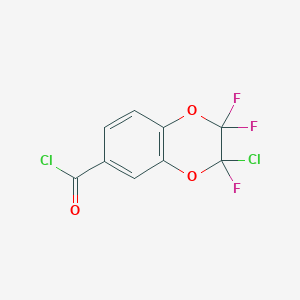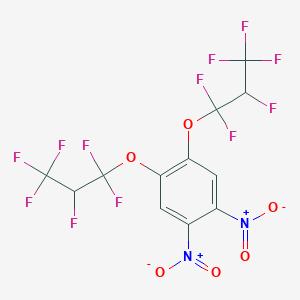
4-(Trifluoromethoxy)benzoyl bromide, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)benzoyl bromide (TFMB) is a halogenated organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 115-116 °C and is highly soluble in many organic solvents. TFMB is commonly used as a reagent in organic synthesis, as a catalyst for various reactions, and in the preparation of various polymers materials. It has also been used in the field of biochemistry and physiology, as a tool for studying biochemical and physiological processes.
Wirkmechanismus
In the field of biochemistry and physiology, 4-(Trifluoromethoxy)benzoyl bromide, 98% is used as a tool to investigate the mechanisms of action of various drugs. The mechanism of action of 4-(Trifluoromethoxy)benzoyl bromide, 98% is based on its ability to bind to receptors on the cell membrane, which in turn triggers a cascade of biochemical and physiological responses. The binding of 4-(Trifluoromethoxy)benzoyl bromide, 98% to receptors on the cell membrane can activate or inhibit various cellular processes, such as the release of neurotransmitters or hormones, the activation of enzymes, or the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Trifluoromethoxy)benzoyl bromide, 98% are largely dependent on the specific drug or compound that it is used in conjunction with. In general, 4-(Trifluoromethoxy)benzoyl bromide, 98% has been shown to have a variety of effects on biochemical and physiological processes, including the activation of various enzymes, the regulation of gene expression, and the modulation of neurotransmitter release. In addition, 4-(Trifluoromethoxy)benzoyl bromide, 98% has been shown to have anti-inflammatory and antioxidant effects, as well as to induce apoptosis in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 4-(Trifluoromethoxy)benzoyl bromide, 98% in laboratory experiments are its high solubility in organic solvents, its low toxicity, and its low cost. Additionally, 4-(Trifluoromethoxy)benzoyl bromide, 98% is relatively stable and can be stored for long periods of time without significant degradation. However, 4-(Trifluoromethoxy)benzoyl bromide, 98% is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 150 °C. Furthermore, 4-(Trifluoromethoxy)benzoyl bromide, 98% is not suitable for use in experiments involving the direct injection of drugs into the body, as it can cause irritation and inflammation.
Zukünftige Richtungen
The use of 4-(Trifluoromethoxy)benzoyl bromide, 98% in scientific research is still in its early stages, and there are many potential future directions that could be explored. For example, further research could be conducted to investigate the effects of 4-(Trifluoromethoxy)benzoyl bromide, 98% on other biochemical and physiological processes, as well as its potential therapeutic applications. Additionally, 4-(Trifluoromethoxy)benzoyl bromide, 98% could be used as a tool to investigate the effects of various drugs on the human body, as well as its potential for drug delivery. Finally, further research could be conducted to investigate the potential for 4-(Trifluoromethoxy)benzoyl bromide, 98% to be used in the synthesis of novel drugs and polymers materials.
Synthesemethoden
4-(Trifluoromethoxy)benzoyl bromide, 98% can be synthesized from 4-bromobenzotrifluoride and potassium bromide in a reaction that involves the formation of an intermediate bromonium ion. The reaction is typically carried out in anhydrous acetic acid at a temperature of 60 °C. The resulting product is a white crystalline solid that is purified by recrystallization from a suitable organic solvent.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethoxy)benzoyl bromide, 98% has been used in a wide range of scientific research applications, including organic synthesis, polymer synthesis, and biochemistry and physiology. In organic synthesis, 4-(Trifluoromethoxy)benzoyl bromide, 98% is used as a reagent for the preparation of various compounds, including the synthesis of polymers and the synthesis of novel drugs. In the field of biochemistry and physiology, 4-(Trifluoromethoxy)benzoyl bromide, 98% is used as a tool to investigate biochemical and physiological processes, such as the effects of drugs on the human body.
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)benzoyl bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVHISPNDXGTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)





![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)



![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)